4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate
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Overview
Description
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H18O4. This compound is characterized by the presence of two ester functional groups and a conjugated diene system. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate typically involves the esterification of 4-hydroxybut-2-enyl alcohol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.
Major Products
Oxidation: 4-(2-methylprop-2-enoyloxy)but-2-enoic acid.
Reduction: 4-(2-methylprop-2-enoyloxy)but-2-en-1-ol.
Substitution: 4-(2-methylprop-2-enoyloxy)but-2-enyl methanoate.
Scientific Research Applications
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive ester groups.
Mechanism of Action
The mechanism of action of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The conjugated diene system allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including enzymes and receptors, depending on their functional groups and overall structure.
Comparison with Similar Compounds
Similar Compounds
But-3-enyl 2-methylprop-2-enoate: Similar in structure but lacks the additional ester group.
4-[(2-methylprop-2-enyl)oxy]benzoic acid: Contains a benzoic acid moiety instead of the but-2-enyl group.
4-(2-Methyl-2-propenyl)phenol: Contains a phenol group instead of the ester groups.
Uniqueness
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is unique due to its dual ester functionality and conjugated diene system, which provide it with distinct reactivity and polymerization capabilities. This makes it particularly valuable in the synthesis of specialized polymers and materials with tailored properties.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3 |
InChI Key |
SNPKTIBMZOAVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |
Origin of Product |
United States |
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